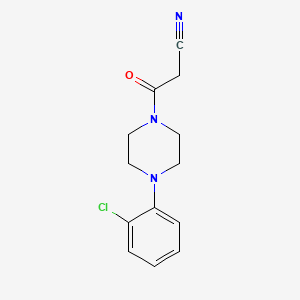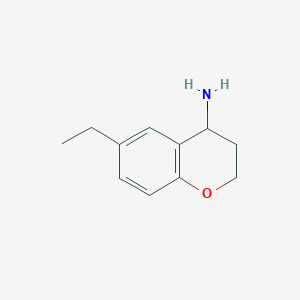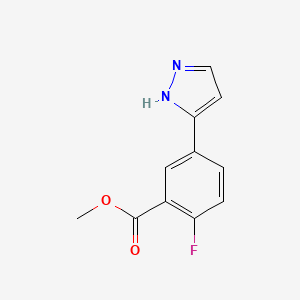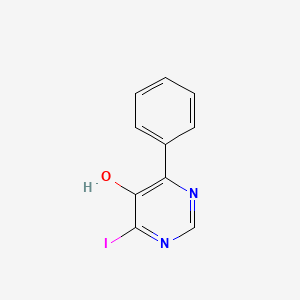![molecular formula C10H13NO3 B12115307 [5-(Aminomethyl)-2-methoxyphenyl]acetic acid](/img/structure/B12115307.png)
[5-(Aminomethyl)-2-methoxyphenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Aminomethyl)-2-methoxyphenyl]acetic acid is an organic compound with a complex structure that includes an aminomethyl group, a methoxy group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Aminomethyl)-2-methoxyphenyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and glycine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-methoxybenzaldehyde and glycine.
Reduction: The intermediate is then subjected to reduction conditions to form the desired aminomethyl group.
Acidification: Finally, the compound is acidified to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
[5-(Aminomethyl)-2-methoxyphenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [5-(Aminomethyl)-2-methoxyphenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of certain diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of [5-(Aminomethyl)-2-methoxyphenyl]acetic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(Aminomethyl)-2-methoxyphenyl]acetic acid
- [5-(Aminomethyl)-3-methoxyphenyl]acetic acid
- [5-(Aminomethyl)-2-ethoxyphenyl]acetic acid
Uniqueness
[5-(Aminomethyl)-2-methoxyphenyl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-[5-(aminomethyl)-2-methoxyphenyl]acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-14-9-3-2-7(6-11)4-8(9)5-10(12)13/h2-4H,5-6,11H2,1H3,(H,12,13) |
InChI Key |
JSRFUKSIBMQNKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp]](/img/structure/B12115233.png)







![Butanoic acid, 4-[(2-furanylmethyl)thio]-](/img/structure/B12115276.png)
![4-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfonylmorpholine](/img/structure/B12115279.png)
![[1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]amine](/img/structure/B12115280.png)
![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12115296.png)
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B12115299.png)
